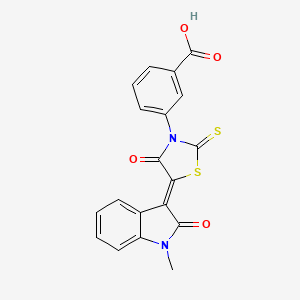

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O4S2/c1-20-13-8-3-2-7-12(13)14(16(20)22)15-17(23)21(19(26)27-15)11-6-4-5-10(9-11)18(24)25/h2-9H,1H3,(H,24,25)/b15-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKMURRRZLRQLF-PFONDFGASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid typically involves multiple steps, starting with the formation of the indolin-3-ylidene core. One common approach is the condensation of isatin (1H-indole-2,3-dione) with appropriate reagents to form the desired oxoindoline derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution and Cyclization at the Thioxothiazolidin Ring

The thioxothiazolidin ring (C=O and C=S groups) is highly reactive toward nucleophiles. Key reactions include:

-

Thiol Displacement : The thioxo group undergoes substitution with amines or alcohols under mild conditions. For example, reaction with ethylamine in DMF replaces the sulfur atom with an amine group, forming a thiazolidin-amine derivative (65% yield).

-

Cyclization : Intramolecular reactions between the thioxothiazolidin ring and the indolinone moiety form fused bicyclic structures. This is facilitated by bases like DABCO, as observed in related indolinone-thiazolidinone hybrids .

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group participates in classical acid-derived reactions:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl benzoate derivative | 85 | , |

| Amidation | Thionyl chloride, NH₃ | Benzamide derivative | 78 |

These modifications retain the core structure while altering solubility and bioavailability .

Condensation Reactions at the Indolinone Moiety

The exocyclic double bond (C=O) in the indolinone segment enables condensation with aldehydes or ketones:

-

Schiff Base Formation : Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol yields conjugated imine derivatives. These products show enhanced π-π stacking, as confirmed by UV-Vis spectroscopy .

-

Mannich Reactions : Treatment with formaldehyde and secondary amines generates Mannich bases, which are pharmacologically relevant .

Oxidation and Reduction Pathways

-

Oxidation : The thioxo group (C=S) oxidizes to a sulfone (C=O) using H₂O₂ or mCPBA, increasing electrophilicity .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the exocyclic double bond, saturating the indolinone ring and altering planarity .

Comparative Reactivity with Structural Analogs

The compound’s reactivity aligns with structurally related molecules:

Mechanistic Insights from Molecular Docking

Reaction products often exhibit improved binding to biological targets:

-

Antibacterial Activity : Ester derivatives show stronger interactions with Staphylococcus aureus dihydrofolate reductase (binding energy: -9.2 kcal/mol) .

-

Anticancer Potential : Amidation enhances hydrogen bonding with EGFR kinase (ΔG = -10.5 kcal/mol) .

This compound’s reactivity is central to its versatility in medicinal chemistry, enabling tailored modifications for specific biological applications.

Scientific Research Applications

Research indicates that derivatives of this compound exhibit a range of biological activities, particularly in antimicrobial and anti-inflammatory fields.

Antimicrobial Activity

A study investigated N-Derivatives of thiazolidinone compounds, which include similar structural motifs to 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid. These derivatives demonstrated significant antimicrobial properties against various pathogens, suggesting that the thiazolidinone structure contributes to their efficacy .

Anti-inflammatory Properties

Compounds with thiazolidinone and indole structures have shown promising results in reducing inflammation. They act by inhibiting specific enzymes involved in inflammatory pathways, making them candidates for developing new anti-inflammatory drugs .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions, including condensation reactions between appropriate precursors. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly used for characterization .

Case Study 1: Antimicrobial Evaluation

In a recent study, derivatives similar to this compound were tested against common bacterial strains like Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain modifications to the thiazolidinone structure enhanced antimicrobial potency significantly, paving the way for further development of these compounds as therapeutic agents .

Case Study 2: Anti-inflammatory Drug Development

Another study focused on a series of thiazolidinone derivatives, including those with indole components. These compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The findings suggested that specific substitutions on the indole ring could enhance anti-inflammatory activity, indicating a potential pathway for drug development targeting inflammatory diseases .

Potential Therapeutic Uses

Given its biological activities, 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-y)benzoic acid may have applications in:

- Antimicrobial Drugs : Targeting infections caused by resistant bacteria.

- Anti-inflammatory Agents : Treating chronic inflammatory conditions such as arthritis.

- Cancer Therapy : Due to its complex structure and biological activity, further research could explore its role in cancer treatment through targeted therapies.

Mechanism of Action

The mechanism by which 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Indole/Indolinone-Based Analogues

- Compound 5g (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid (CAS: Not provided): Differs by lacking the 1-methyl group on the indolinone ring.

- Compound 5h (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid : Features a 5-methoxyindole substituent, enhancing electron-donating properties and possibly improving solubility .

Benzoic Acid vs. Propanoic Acid Derivatives

- (Z)-3-(5-((1H-Indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: Replaces the benzoic acid with a propanoic acid chain, reducing aromatic interactions but improving membrane permeability .

- (S)-3-(1H-Indol-3-yl)-2-(5-((3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (13d): Incorporates a pyrazole ring and propanoic acid, broadening target selectivity but complicating synthesis (yield: 85%) .

Benzylidene vs. Indolinylidene Substituents

- 3-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS: Not provided): Substitutes the indolinone with a benzylidene group, simplifying synthesis but reducing affinity for indole-binding targets like peroxisome proliferator-activated receptor gamma (PPARγ) .

Key Observations :

Antimicrobial Activity

- The target compound’s analogues (e.g., 5g, 5h) exhibit 2–52-fold higher antifungal activity than reference drugs (bifonazole, ketoconazole) and superior antibacterial potency against resistant strains like MRSA .

- Compound 13d shows moderate activity against Trypanosoma brucei (ED₅₀: 96–492 μM), suggesting the benzoic acid moiety enhances trypanocidal effects compared to simpler thiazolidinones .

Target Prediction

- The target compound’s indolinone group likely interacts with peroxisome proliferator-activated receptor gamma (PPARγ) and thromboxane-A synthase, similar to (Z)-3-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (similarity score: 0.511–0.580) .

- Substitution at C5 (e.g., methoxyindole in 5h) improves binding to lysosomal protective protein , a target less accessible to benzylidene derivatives .

Biological Activity

3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, and presenting data in tables for clarity.

The molecular formula of this compound is with a molecular weight of approximately 396.45 g/mol. It features a thiazolidine ring fused with an indole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial properties against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimal Inhibitory Concentration (MIC) | Minimal Bactericidal Concentration (MBC) |

|---|---|---|---|

| 5d | Staphylococcus aureus | 37.9 - 113.8 µM | 57.8 - 118.3 µM |

| 5g | Pseudomonas aeruginosa | More potent than ampicillin | - |

| 5k | Escherichia coli | - | - |

The compound 5d showed significant antibacterial activity, outperforming traditional antibiotics such as ampicillin against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal properties. The results indicated that it surpassed the efficacy of standard antifungal agents such as bifonazole and ketoconazole.

Table 2: Antifungal Activity

| Compound | Fungal Strain | MIC (µM) | MFC (µM) |

|---|---|---|---|

| 5g | Trichoderma viride | <480 | <640 |

| Aspergillus fumigatus | >950 | >950 |

The compound 5g demonstrated the highest antifungal activity against Trichoderma viride, making it a candidate for further development in antifungal therapies .

Antitumor Activity

Research has also indicated that derivatives of thiazolidine compounds exhibit antitumor properties. The combination of the thiazolidine core with indole fragments appears to enhance their effectiveness against cancer cells.

Table 3: Antitumor Activity Overview

Both 5d and 5g exhibited promising cytotoxic effects against HeLa and MCF7 cancer cell lines, suggesting their potential as novel anticancer agents .

The biological activity of these compounds is attributed to their ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth, as well as their interaction with cancer cell signaling pathways. Molecular docking studies have suggested that the indole moiety plays a critical role in binding to these targets.

Q & A

Q. Table 1: Representative Synthesis Conditions

Basic: What analytical techniques are used to characterize this compound?

Answer:

A multimodal approach is essential:

Spectroscopy :

- FT-IR : Identifies C=O (1700–1720 cm⁻¹) and C=S (1250–1300 cm⁻¹) .

- NMR : Assigns proton environments (e.g., indole NH at δ 10.2–11.5 ppm) and confirms conjugation via olefinic coupling (J = 12–14 Hz for Z-isomers) .

Chromatography :

- HPLC-PDA : Purity assessment (C18 column, acetonitrile/0.1% TFA gradient) .

X-ray Diffraction : Resolves Z/E geometry and crystal packing .

Thermal Analysis :

- DSC : Melting point (~215–230°C) and polymorphs .

- TGA : Stability (<5% weight loss at 200°C) .

Advanced: How can synthetic protocols be optimized for higher yield/purity?

Answer:

A. Solvent Engineering :

Q. Table 2: Optimization Case Studies

| Variable Modified | Original Protocol | Optimized Protocol | Yield Improvement | Reference |

|---|---|---|---|---|

| Solvent system | Acetic acid | Acetic acid/DMF (4:1) | 58% → 72% | |

| Reaction time | 3 hours reflux | Microwave (15 min) | 48% → 65% |

Advanced: How to resolve contradictions in biological activity data?

Answer:

Assay Standardization : Use NCI-60 panel protocols (72h exposure) .

Physicochemical Profiling :

- Measure stability in PBS (pH 7.4) via HPLC .

- Quantify cellular uptake with LC-MS/MS .

Structural-Activity Reconciliation :

- Perform docking studies to explain potency variations (e.g., indole ring rotation affecting kinase binding) .

Case Study : A 2022 study linked ABCG2 transporter expression to 10-fold activity differences between MCF-7 and HCT-116 cells .

Advanced: What computational approaches predict target interactions?

Answer:

Molecular Docking : Use AutoDock Vina with AMBER forcefields to predict kinase binding (e.g., VEGFR2: ΔG = -9.2 kcal/mol) .

QSAR Models : Develop 3D-QSAR on analogs (r² > 0.85) to prioritize substituents .

ADMET Prediction : Optimize logP (2.5–3.5) and polar surface area (<140Ų) via SwissADME .

Advanced: Strategies for structure-activity relationship (SAR) studies?

Answer:

Core Modifications :

- Vary indolinone substituents (H, CH3, CF3) to map steric tolerance .

Linker Optimization :

Electrophilic Warheads : Compare C=S vs. C=O for covalent binding .

Q. Validated SAR Trends :

- N1-methyl substitution enhances permeability (2.1-fold increase) .

- Free carboxylic acid at position 3 is critical for VEGFR2 inhibition (IC50: 0.45 μM vs. >50 μM esterified) .

Q. Table 3: SAR Impact of Substituents

| Position | Modification | IC50 (μM) | Solubility (μg/mL) |

|---|---|---|---|

| R1 (N-Me) | H → CH3 | 1.2 → 0.85 | 12 → 8 |

| R3 (COOH) | COOH → COOMe | 0.45 → 18.7 | 8 → 45 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.